1-(Ethylthio)but-3-en-2-one
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Overview
Description
1-(Ethylthio)but-3-en-2-one is an organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol . It is characterized by the presence of an ethylthio group attached to a butenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a nitrogen-containing base catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted butenones depending on the nucleophile used.
Scientific Research Applications
1-(Ethylthio)but-3-en-2-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)but-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The ethylthio group can undergo cleavage under acidic conditions, generating thiols that participate in conjugate addition reactions with α,β-unsaturated ketones . This reactivity is crucial for its role in forming β-keto sulfides and other derivatives.
Comparison with Similar Compounds
4,4-Bis(ethylthio)but-3-en-2-one: This compound is similar in structure but contains two ethylthio groups.
3-Buten-2-one, 1-(benzylthio)-: Another similar compound, where the ethylthio group is replaced by a benzylthio group, offering different reactivity and applications.
Uniqueness: 1-(Ethylthio)but-3-en-2-one is unique due to its specific reactivity profile, particularly in thio-Michael addition reactions. Its ability to generate thiols in situ under mild conditions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H10OS |
---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
1-ethylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-3-6(7)5-8-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
OTPJHJUVBZWNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C=C |
Origin of Product |
United States |
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